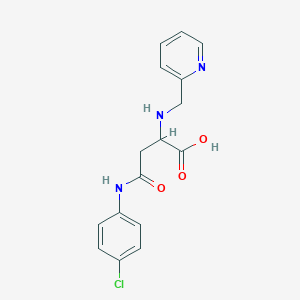
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
説明
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as NPCC, is a chemical compound used in scientific research. It belongs to the class of hydrazinecarboxamides and is widely used in biochemical and physiological studies.
作用機序
The mechanism of action of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood. It is believed to act as an inhibitor or modulator of various enzymes and receptors by binding to their active sites or allosteric sites. This compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and blocking the hydrolysis of acetylcholine. It has also been shown to bind to the GABA-A receptor and modulate its activity by enhancing or inhibiting the binding of GABA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. In addition, this compound has been shown to bind to various receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor, and modulate their activity.
実験室実験の利点と制限
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards its target enzymes and receptors. Another advantage is its stability and solubility in various solvents. However, one limitation is its potential toxicity and side effects, which need to be carefully evaluated and controlled. Another limitation is its limited availability and high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. One direction is the development of new analogs and derivatives with improved potency and selectivity towards specific targets. Another direction is the investigation of the structure-activity relationship of this compound and its analogs to better understand their mechanism of action. Furthermore, the use of this compound in drug discovery and development is a promising direction, as it may lead to the identification of new drugs for the treatment of various diseases.
科学的研究の応用
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is used in scientific research as a tool to study the mechanism of action of various enzymes and receptors. It is also used as a substrate for enzyme assays and as a ligand for receptor binding studies. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to bind to various receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor.
特性
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridine-3-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c19-12(9-2-1-7-14-8-9)16-17-13(20)15-10-3-5-11(6-4-10)18(21)22/h1-8H,(H,16,19)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPJCATZCZRRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B4116972.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)
![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide](/img/structure/B4117000.png)
![2-bromo-N-{1-[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4117004.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)
![N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4117013.png)
![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate](/img/structure/B4117021.png)
![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)
![N-(2-ethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117038.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)